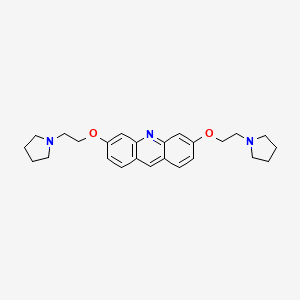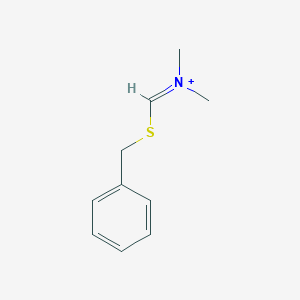
3'-O-(N-Methylanthraniloyl)-guanosine-5'-triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-O-(N-Methylanthraniloyl)-guanosine-5’-triphosphate is a fluorescently labeled nucleotide analog. This compound is particularly useful in biochemical and biophysical research due to its ability to interact with various proteins and enzymes, allowing researchers to study nucleotide-protein interactions through fluorescence spectrometry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-(N-Methylanthraniloyl)-guanosine-5’-triphosphate involves the esterification of the ribose moiety of guanosine-5’-triphosphate with N-methylanthranilic acid. This process typically requires the use of specific reagents and conditions to ensure the successful attachment of the fluorescent label .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3’-O-(N-Methylanthraniloyl)-guanosine-5’-triphosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the nucleotide.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield modified nucleotides with different functional groups .
Applications De Recherche Scientifique
3’-O-(N-Methylanthraniloyl)-guanosine-5’-triphosphate has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study nucleotide-protein interactions and enzyme kinetics.
Biology: Employed in fluorescence-based assays to investigate cellular processes involving nucleotides.
Medicine: Utilized in drug discovery and development to screen for potential inhibitors of nucleotide-binding proteins.
Industry: Applied in the development of diagnostic tools and assays for various biochemical applications
Mécanisme D'action
The mechanism of action of 3’-O-(N-Methylanthraniloyl)-guanosine-5’-triphosphate involves its interaction with nucleotide-binding proteins. The fluorescent label allows researchers to monitor these interactions in real-time using fluorescence spectrometry. The compound binds to the active site of the protein, and the resulting fluorescence change provides insights into the binding kinetics and conformational changes of the protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-O-(N-Methylanthraniloyl)-adenosine-5’-triphosphate: Another fluorescently labeled nucleotide analog used for similar applications.
2’-O-(N-Methylanthraniloyl)-guanosine-5’-triphosphate: A closely related compound with the fluorescent label attached at a different position on the ribose moiety.
Uniqueness
3’-O-(N-Methylanthraniloyl)-guanosine-5’-triphosphate is unique due to its specific labeling position, which can influence its interaction with proteins and enzymes. This uniqueness allows for distinct applications and provides researchers with a versatile tool for studying nucleotide-protein interactions .
Propriétés
Numéro CAS |
85287-57-6 |
|---|---|
Formule moléculaire |
C18H23N6O15P3 |
Poids moléculaire |
656.3 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 2-(methylamino)benzoate |
InChI |
InChI=1S/C18H23N6O15P3/c1-20-9-5-3-2-4-8(9)17(27)37-13-10(6-35-41(31,32)39-42(33,34)38-40(28,29)30)36-16(12(13)25)24-7-21-11-14(24)22-18(19)23-15(11)26/h2-5,7,10,12-13,16,20,25H,6H2,1H3,(H,31,32)(H,33,34)(H2,28,29,30)(H3,19,22,23,26)/t10-,12-,13-,16-/m1/s1 |
Clé InChI |
DSPRYHPLXXUNHS-XNIJJKJLSA-N |
SMILES isomérique |
CNC1=CC=CC=C1C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C3N=C(NC4=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES canonique |
CNC1=CC=CC=C1C(=O)OC2C(OC(C2O)N3C=NC4=C3N=C(NC4=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-Oxo-2-[(trimethylstannyl)oxy]ethyl}acetamide](/img/structure/B14402603.png)
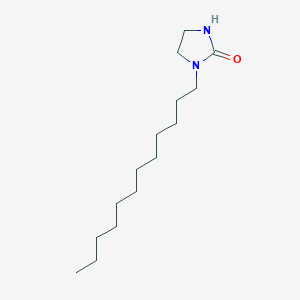
![Methyl 2-methylazuleno[1,2-B]thiophene-4-carboxylate](/img/structure/B14402609.png)
![Butyl thieno[2,3-B]pyridine-6-carboximidate](/img/structure/B14402619.png)
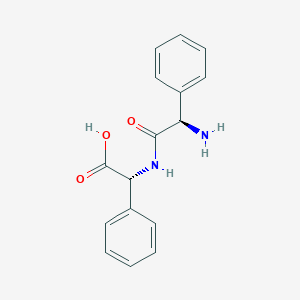
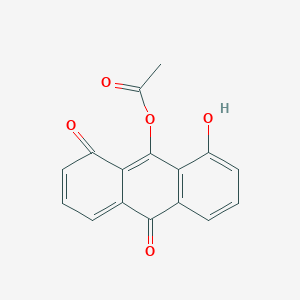
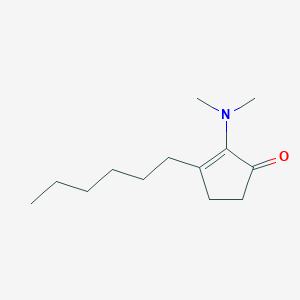

![6-[1-(2-Sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14402645.png)

![1,4-Naphthalenedione, 2-[(4-nitrophenyl)thio]-](/img/structure/B14402664.png)
